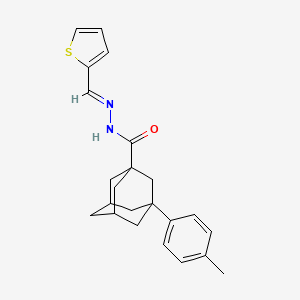![molecular formula C19H22N2O2S B5758318 N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as HDAC inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. HDAC inhibitor has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. In
Mecanismo De Acción
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor works by inhibiting the activity of histone deacetylases (N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides), which are enzymes that remove acetyl groups from histones. This leads to changes in gene expression and can result in cell death or differentiation. This compound inhibitor has also been found to have non-histone targets, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve cognitive function in animal models of neurodegenerative diseases. This compound inhibitor has also been found to have anti-inflammatory effects and can improve insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying gene expression and cell differentiation. This compound inhibitor is also relatively easy to synthesize and has a long shelf life. However, this compound inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. This compound inhibitor can also have off-target effects, making it important to carefully control for experimental variables.
Direcciones Futuras
There are several future directions for N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor research. One area of interest is the development of more selective this compound inhibitors that target specific this compound isoforms. This could lead to improved therapeutic efficacy and fewer side effects. Another area of interest is the combination of this compound inhibitors with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. This compound inhibitor research is also exploring the role of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides in epigenetic regulation and the potential for this compound inhibitors to be used in gene therapy.
Métodos De Síntesis
The synthesis of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor involves the reaction of 2-hydroxy-3,5-dimethylaniline with carbon disulfide to form 2-mercapto-3,5-dimethylphenylamine. This compound is then reacted with isopropyl 4-aminobenzoate to form this compound. The synthesis method has been optimized to ensure high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been extensively studied for its potential therapeutic applications. It has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. This compound inhibitor has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11(2)14-5-7-15(8-6-14)18(23)21-19(24)20-16-10-12(3)9-13(4)17(16)22/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGXHCCRYKYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)
methanol](/img/structure/B5758263.png)









![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)

